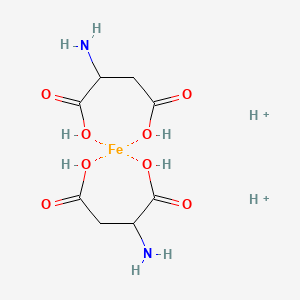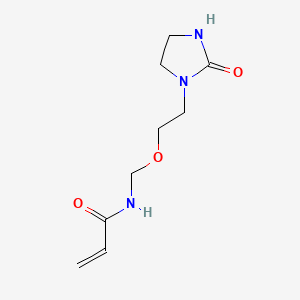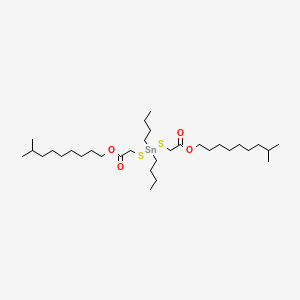
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- is a synthetic organic compound that features a heptanone backbone with additional functional groups, including dichlorophenyl, hydroxy, and imidazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Heptanone Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Addition of the Hydroxy Group: This can be done through oxidation or hydroxylation reactions.
Attachment of the Imidazolyl Group: This step might involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases or acids to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the imidazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanone: A simpler ketone without additional functional groups.
2,4-Dichlorophenyl derivatives: Compounds with similar aromatic substitution patterns.
Imidazole derivatives: Molecules containing the imidazole ring, often used in pharmaceuticals.
Uniqueness
The uniqueness of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)- lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
107659-21-2 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-imidazol-1-ylheptan-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-3-4-15(21)16(22,10-20-8-7-19-11-20)13-6-5-12(17)9-14(13)18/h5-9,11,22H,2-4,10H2,1H3 |
Clave InChI |
BDFHLRURZGTVEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


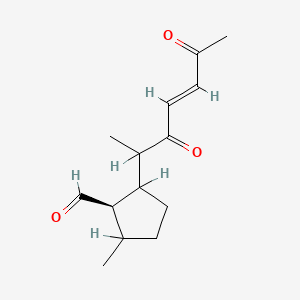
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)


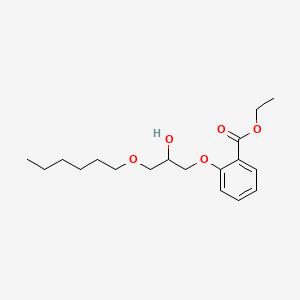

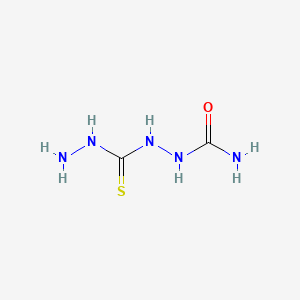


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
